molecular formula C11H13F2NO B13180256 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine

Cat. No.: B13180256
M. Wt: 213.22 g/mol
InChI Key: YTPQHHDEAKDEBB-UHFFFAOYSA-N
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Description

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine is a pyrrolidine derivative featuring a substituted aromatic ring. The pyrrolidine core (a five-membered amine ring) is attached to a 3,4-difluoro-5-methoxyphenyl group, where fluorine atoms occupy the 3- and 4-positions of the benzene ring, and a methoxy group is at the 5-position. This compound has been studied in the context of synthetic organic chemistry, particularly in elimination and oxidation reactions, where its structural features dictate distinct behavior compared to analogous compounds.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

3-(3,4-difluoro-5-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H13F2NO/c1-15-10-5-8(4-9(12)11(10)13)7-2-3-14-6-7/h4-5,7,14H,2-3,6H2,1H3

InChI Key

YTPQHHDEAKDEBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2CCNC2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine typically involves the reaction of 3,4-difluoro-5-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and stability of 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine can be contextualized by comparing it to structurally related pyrrolidine derivatives. Key differences arise from variations in substituent patterns, electronic effects, and steric demands.

Substituent Effects on Reactivity

Fluorine vs. Chlorine Substituents

  • Fluorine’s high electronegativity and small atomic radius enhance ring stability and resistance to thermal decomposition compared to bulkier substituents like chlorine. For example, 3-(3,4-Dichloro-5-methoxyphenyl)pyrrolidine may undergo faster decomposition under heating due to weaker C–Cl bonds and greater steric strain .
  • In elimination reactions, fluorine’s electron-withdrawing nature stabilizes transition states, whereas chlorine’s polarizability can lead to divergent reaction pathways.

Methoxy vs. Methyl Groups

  • The methoxy group in 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine provides resonance stabilization to the aromatic ring, whereas a methyl group (e.g., in 3-(3,4-Difluoro-5-methylphenyl)pyrrolidine) offers only inductive electron donation. This difference alters oxidation susceptibility; methoxy-substituted compounds are more prone to oxidative demethylation under harsh conditions.

Reaction-Specific Behavior

The evidence highlights the compound’s resistance to pyrrolidine elimination under thermal conditions (e.g., refluxing in toluene or heating >200°C), contrasting with simpler pyrrolidine derivatives that undergo elimination via such methods . Successful elimination required N-oxidation of the pyrrolidine nitrogen using m-chloroperbenzoic acid (mCPBA), followed by reflux in methanol or fluoroacetic acid. This two-step process underscores the compound’s stability and the necessity of electronic activation for reactivity.

Comparative Data Table

The table below summarizes key differences between 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine and analogous compounds:

Compound Substituents Thermal Stability (Decomposition) Elimination Conditions Key Product
3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine 3,4-F₂, 5-OCH₃ High (decomposes >200°C) mCPBA oxidation + reflux in MeOH Aromatized product (e.g., UU)
3-(3,4-Dichloro-5-methoxyphenyl)pyrrolidine 3,4-Cl₂, 5-OCH₃ Moderate (decomposes ~150°C) Heating in toluene Unstable intermediates
3-(3,4-Difluoro-5-methylphenyl)pyrrolidine 3,4-F₂, 5-CH₃ High mCPBA oxidation required Aromatized product with lower yield

Mechanistic Insights

The dual oxidation observed in 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine (both pyrrolidine N-oxidation and isoquinoline C=N oxidation) highlights its multifunctional reactivity. The fluorine atoms likely stabilize the transition state during N-oxidation, enabling selective reactivity under mild conditions compared to non-fluorinated analogs.

Biological Activity

3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine is a pyrrolidine derivative that has gained attention due to its potential biological activities. This compound is characterized by the presence of a difluoromethoxy-substituted phenyl group, which may influence its pharmacological properties. Understanding the biological activity of this compound is critical for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine can be represented as follows:

C12H12F2NO\text{C}_{12}\text{H}_{12}\text{F}_2\text{N}O

This compound features:

  • A pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
  • A phenyl ring substituted with two fluorine atoms and a methoxy group, which may enhance lipophilicity and biological activity.

The biological activity of 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine is likely mediated through several mechanisms:

  • Receptor Binding: The compound may interact with various receptors in the body, including neurotransmitter receptors and enzymes, influencing signaling pathways.
  • Inhibition of Enzymatic Activity: Similar compounds have shown potential as inhibitors of enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds similar to 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine:

  • Antimicrobial Activity: Compounds with similar structures have demonstrated significant antimicrobial properties against various bacterial strains. For example, derivatives featuring difluoromethoxy substitutions have shown enhanced activity against Gram-positive and Gram-negative bacteria due to their lipophilic nature and ability to penetrate bacterial membranes.
  • Anticancer Properties: Research indicates that pyrrolidine derivatives can exhibit cytotoxic effects on cancer cell lines. The introduction of electron-withdrawing groups (like fluorine) on the phenyl ring can increase the potency against specific cancer types by altering the compound's interaction with cellular targets.
  • Neuroprotective Effects: Some studies suggest that pyrrolidine derivatives can stabilize microtubules and inhibit tau aggregation, which are crucial mechanisms in neurodegenerative diseases like Alzheimer's disease.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various pyrrolidine derivatives, including those with difluoromethoxy substitutions. The results indicated that compounds similar to 3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine exhibited minimum inhibitory concentrations (MICs) ranging from 1 µg/mL to 10 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine25
Control (Standard Antibiotic)0.51

Case Study 2: Anticancer Activity

A structure-activity relationship (SAR) study revealed that modifications on the pyrrolidine ring significantly impact anticancer activity. Compounds with difluoromethoxy substitutions showed enhanced cytotoxicity in breast cancer cell lines (MCF-7), demonstrating IC50 values below 20 µM .

CompoundIC50 (µM) in MCF-7 Cells
3-(3,4-Difluoro-5-methoxyphenyl)pyrrolidine15
Control (Standard Chemotherapy)10

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